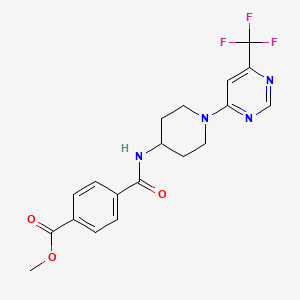![molecular formula C12H17NO3 B2791846 N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide CAS No. 2034512-02-0](/img/structure/B2791846.png)
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
The mechanism of action of N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of diseases. For example, it has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antioxidant properties, which can protect cells from oxidative stress and damage. It has also been found to exhibit anti-inflammatory properties, which can reduce inflammation and prevent tissue damage. Additionally, it has been found to exhibit antitumor activity by inhibiting the growth of cancer cells.
实验室实验的优点和局限性
One of the main advantages of using N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide in lab experiments is its potential for drug development and biomedical research. It has shown promising results in various studies, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the research and development of N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide. One potential direction is to investigate its potential for the treatment of other neurodegenerative diseases, such as Parkinson's disease. Another potential direction is to investigate its potential for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, further studies can be conducted to optimize the synthesis method and improve the purity and yield of the product.
合成方法
The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide involves the reaction of oxolane-3-carboxylic acid with 2,5-dimethylfuran-3-carbaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, followed by a cyclization reaction, resulting in the formation of the desired product. The purity and yield of the product can be improved by using different purification techniques, such as column chromatography and recrystallization.
科学研究应用
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide has shown potential in various scientific research applications, including drug development and biomedical research. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the formation of amyloid-beta plaques. Additionally, it has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
N-[(2,5-dimethylfuran-3-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8-5-11(9(2)16-8)6-13-12(14)10-3-4-15-7-10/h5,10H,3-4,6-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWRAYBDHVVXJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,6-Difluorophenyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2791763.png)

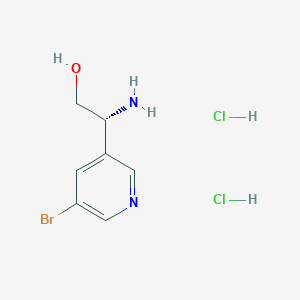
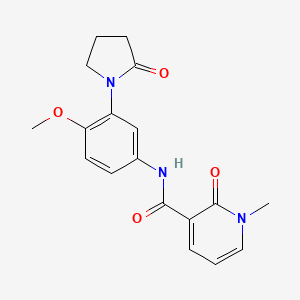


![(NE)-N-[1-(2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2791774.png)
![9-(2,5-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2791775.png)
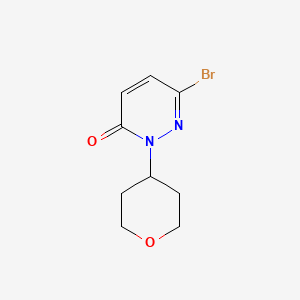
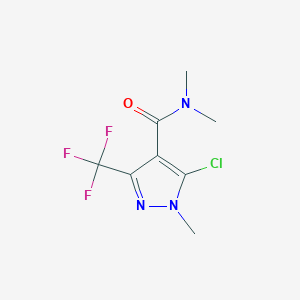
![4-(3-fluorophenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2791779.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2791782.png)

